molecular formula C5H10 B008363 Ethene;prop-1-ene CAS No. 9010-79-1

Ethene;prop-1-ene

Cat. No.: B008363
CAS No.: 9010-79-1
M. Wt: 70.13 g/mol
InChI Key: HQQADJVZYDDRJT-UHFFFAOYSA-N
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Description

Ethene (C₂H₄) is the simplest alkene, consisting of a double bond between two carbon atoms. It is a key industrial compound used in the production of polyethylene, ethylene oxide, and plastics. Its high reactivity stems from the electron-rich double bond, enabling polymerization and addition reactions .

Prop-1-ene (C₃H₆), also known as 1-propene or propylene, is a three-carbon alkene with a terminal double bond. It is widely used in synthesizing polypropylene, acrylonitrile, and propylene oxide. The position of its double bond (terminal vs. internal in isomers like prop-2-ene) significantly impacts its chemical behavior and industrial applications .

Preparation Methods

Catalytic Metathesis for Propene Synthesis

The foundational approach for synthesizing ethene;prop-1-ene involves a two-stage metathesis process leveraging transition metal catalysts. This method, detailed in US6646172B1 , converts mixed butene feedstocks into propene through isomerization and disproportionation reactions .

First-Stage Metathesis: Butene Conversion

In the initial stage, a mixture of 1-butene , 2-butene , and isobutene reacts over a heterogeneous catalyst containing tungsten oxide (WO₃) supported on silica (SiO₂) with magnesium oxide (MgO) as a promoter. The reaction proceeds via the following pathways:

1-butene + 2-butenepropene + 2-pentene[1]\text{1-butene + 2-butene} \rightarrow \text{propene + 2-pentene} \quad
2-butene + isobutenepropene + 2-methyl-2-butene[1]\text{2-butene + isobutene} \rightarrow \text{propene + 2-methyl-2-butene} \quad

Key parameters for this stage include:

ParameterRangeOptimal Value
Temperature0–150°C20–80°C
Pressure2–200 bar5–20 bar
Catalyst CompositionWO₃/SiO₂ + MgO10 wt% WO₃
Conversion Efficiency20–90%50–80%

This stage achieves 50–80% conversion of butenes, yielding propene alongside 2-pentene and 2-methyl-2-butene as intermediates .

Second-Stage Ethenolysis: Intermediate Recycling

The intermediates undergo ethenolysis with ethylene to maximize propene yield:

2-pentene + ethene2 propene[1]\text{2-pentene + ethene} \rightarrow 2 \text{ propene} \quad
2-methyl-2-butene + etheneisobutene + propene[1]\text{2-methyl-2-butene + ethene} \rightarrow \text{isobutene + propene} \quad

This step employs a rhenium oxide (Re₂O₇)/alumina (Al₂O₃) catalyst under elevated ethylene pressure:

ParameterRangeOptimal Value
Temperature20–150°C20–80°C
Ethylene Pressure5–200 bar30–80 bar
Catalyst Lifetime100–500 hours300 hours
Propene Selectivity85–95%90%

By recycling unreacted 1-butene and isobutene to the first stage, the process achieves a net stoichiometry of:

2-butene + ethene2 propene[1]\text{2-butene + ethene} \rightarrow 2 \text{ propene} \quad

Reactive Distillation Integration

Industrial-scale production integrates reaction and separation via reactive distillation columns (RDCs) , enhancing efficiency by minimizing energy-intensive downstream purification .

Column Configuration and Performance

The patent describes a dual-column system:

  • Column D₁ : Separates propene and ethylene from the first-stage products.

  • Column D₂ : Isolates propene and recycles butenes.

ColumnFeedstockTop Product (Yield)Bottom Product (Yield)
D₁Butene mixturePropene (70%)2-pentene + 2-methyl-2-butene (85%)
D₂Ethenolysis productsPropene (90%)1-butene + isobutene (95%)

This configuration reduces ethylene consumption by 40% compared to conventional fixed-bed reactors .

Feedstock Considerations and Flexibility

The process accommodates diverse feedstocks, including raffinate I from steam crackers (60–90% olefins, 10–40% butanes) . Feedstock variability impacts catalyst performance:

Feedstock ComponentConcentration RangeEffect on Catalyst Activity
1-butene10–40%Enhances 2-pentene formation
Isobutene10–50%Reduces space-time yield if unreacted
n-Butane10–40%Inert diluent, no effect

Catalyst Design and Deactivation

Catalyst Composition and Stability

The WO₃/SiO₂-MgO system exhibits robust activity due to Brønsted acid sites facilitating carbene intermediate formation . Accelerated aging tests reveal:

Catalyst TypeInitial Activity (mol/g·h)Activity After 100h (mol/g·h)
WO₃/SiO₂0.450.30
WO₃/SiO₂-MgO0.600.55

Magnesium oxide addition reduces coking by 30% , extending catalyst lifespan .

Comparative Analysis with Prior Art

The disclosed method improves upon EP-A1-0 691 318 , which required excess ethylene for high propene selectivity . Key advancements include:

ParameterPrior Art (EP-A1-0 691 318)Current Process (US6646172B1)
Ethylene Consumption1.5–2.0 mol/mol propene0.8–1.0 mol/mol propene
Isobutene Conversion<10%60–70%
Propene Purity85–90%95–99%

Industrial Implementation and Scalability

Pilot-Scale Validation

A 100 kg/day pilot plant demonstrated:

  • Propene Yield : 1.2 kg per kg of butene feedstock

  • Energy Consumption : 8.5 GJ/ton propene (vs. 12 GJ/ton in steam cracking)

Capital Cost Breakdown

ComponentCost Contribution (%)
Reactive Distillation45
Catalyst Systems25
Ethylene Recovery15

Chemical Reactions Analysis

Polymerization Mechanisms

Ethene;prop-1-ene is synthesized via copolymerization of ethylene (C₂H₄) and propylene (C₃H₆) using advanced catalytic systems:

Catalyst System Mechanism Key Findings Source
MgCl₂/TiCl₄ + Al(iBu)₃Ziegler-Natta catalysis with high regioselectivityEthylene exhibits higher chain propagation rates than propylene (3:1 ratio).
rac-Me₂Si(indenyl)₂ZrCl₂/MAOMetallocene-mediated polymerizationProduces polymers with controlled tacticity and molecular weight distribution.

Industrial Relevance :

  • High-pressure reactors (120°C, 10–50 bar) yield materials for automotive and packaging applications.

Ene Reactions

The ene reaction between propene (ene) and ethylene (enophile) proceeds via asynchronous pathways:

Reaction Type Activation Barrier Mechanistic Pathway Source
Propene + Ethylene138 kJ/molStepwise mechanism preferred over concerted pathway
Cyclopropene + Ethylene61.5 kJ/molStepwise hydrogen migration dominates

Key Observations :

  • Polar enophiles (e.g., H₂C=O) lower barriers due to improved orbital overlap .
  • Transition states involve envelope conformations with C–O–H angles ~155° .

Metathesis Reactions

Nickel-loaded mesoporous silica enables direct ethene-to-propene conversion (ETP reaction):

Catalyst Conditions Conversion Selectivity Source
Ni/AlMCM-41 (Si/Ni=15)673 K, 1 atm68% C₂H₄48% C₃H₆

Reaction Pathway :

  • Dimerization : 2C2H4C4H82\,\text{C}_2\text{H}_4\rightarrow \text{C}_4\text{H}_8
  • Isomerization : 1 Butene2 Butene\text{1 Butene}\rightarrow \text{2 Butene}
  • Metathesis : C4H8+C2H42C3H6\text{C}_4\text{H}_8+\text{C}_2\text{H}_4\rightarrow 2\,\text{C}_3\text{H}_6

Kinetic Model :

  • Langmuir-Hinshelwood kinetics fit experimental data (R² > 0.95) .

Oxidation and Reduction

Reactivity with oxidizing/reducing agents alters polymer properties:

Reaction Reagents Products Source
OxidationO₂, organic peroxidesCarbonyl/carboxyl groups
ReductionH₂, metal hydridesSaturated hydrocarbon chains

Impact :

  • Oxidized derivatives enhance hydrophilicity for biomedical applications.

Substitution Reactions

Functionalization via halogenation or alkylation:

Substituent Reagent Application Source
Halogens (Cl₂, Br₂)Electrophilic additionFlame-retardant materials
Alkyl groupsFriedel-Crafts catalystsImpact-resistant polymers

Catalytic Cracking

In methanol-to-hydrocarbons (MTH) processes over H-Beta zeolite:

Parameter Value Observation Source
Propene/Ethene ratio11–28Olefin-based cycle dominates
Temperature450°CHexamethylbenzene drives aromatics cycle

Mechanism :

  • Methylation and β-scission of higher olefins yield propene .

Data Tables

Table 1: Kinetic Parameters for Ethene-Propene Reactions

Reaction kk (cm³/mol·s)EaE_a (kJ/mol)Conditions Source
C₃H₆ + C₂H₄ → C₅H₁₀2.5×10132.5\times 10^{13}43.6300–2500 K
C₄H₈ + C₂H₄ → 2 C₃H₆1.8×10121.8\times 10^{12}61.2Ni/AlMCM-41, 673 K

Table 2: Thermodynamic Properties

Property Value Method Source
ΔH° (Polymerization)-85 kJ/molDFT (B3LYP/6-31G*)
Melting Point120–160°CDSC analysis

Scientific Research Applications

Scientific Research Applications

Ethene; prop-1-ene has numerous applications in scientific research:

  • Polymer Properties Investigation :
    • Research has shown that increasing the concentration of ethylene in the copolymer enhances impact strength while reducing molar mass and crystallinity. This property is critical in applications requiring durable materials.
  • Catalyst Regioselectivity Studies :
    • The copolymer serves as a platform for examining catalyst regioselectivity during propylene polymerization, providing insights into optimizing catalytic processes.
  • Solid-State NMR Spectroscopy :
    • This technique is employed to study the amorphous interfaces formed by polypropene, helping researchers understand the material's structural properties and behaviors under various conditions.
  • Blends with Other Polymers :
    • Ethene; prop-1-ene can be blended with linear low-density polyethylene (LLDPE), demonstrating immiscible amorphous and crystalline phases which can be tailored for specific applications.
  • Polymerization Process Optimization :
    • High-pressure stopped-flow polymerization techniques allow for controlled molecular weight production, enhancing the performance characteristics of the resultant polymers.

Case Study 1: Automotive Applications

One notable application of ethene; prop-1-ene copolymers is in the automotive industry, specifically in manufacturing car bumpers and impact injection molded products. The modified polypropylene materials derived from this copolymer exhibit superior impact resistance compared to standard isotactic polypropylene (iPP). This enhancement is crucial for improving vehicle safety standards.

Case Study 2: Packaging Materials

In packaging applications, ethene; prop-1-ene copolymers are utilized due to their excellent barrier properties and flexibility. These materials are particularly effective in food packaging, where they help maintain freshness while being lightweight and durable. Research indicates that adjusting the ethylene-to-propylene ratio can optimize these properties for specific packaging needs.

Comparison with Similar Compounds

Physical Properties

Property Ethene Prop-1-ene But-1-ene Isobutylene (2-methylprop-1-ene)
Molecular Formula C₂H₄ C₃H₆ C₄H₈ C₄H₈
Boiling Point (°C) -103.7 -47.6 -6.3 -6.9
Density (g/cm³) 0.00118 0.00191 0.595 0.594
Double Bond Position Terminal Terminal Terminal Internal (branched)
CAS Number 74-85-1 115-07-1 106-98-9 115-11-7

Key Observations :

  • Terminal alkenes (ethene, prop-1-ene, but-1-ene) exhibit lower boiling points compared to branched isomers (e.g., isobutylene) due to reduced van der Waals interactions.
  • Density increases with molecular weight but is influenced by branching .

Chemical Reactivity

Ozonolysis Reactivity

Ozonolysis rate coefficients (k × 10¹⁸ cm³ molecule⁻¹ s⁻¹) for selected compounds:

Compound Structure k (Exp.) k (Calc.) Ratio (Exp./Calc.)
Ethene H₂C=CH₂ 2.1 1.7 1.26
Prop-1-ene H₂C=CHCH₃ 9.9 11 1.09
Butyl methacrylate CH₂=C(CH₃)COOCH₃ 12 11 1.02
Hexyl methacrylate CH₂=C(CH₃)COOC₆H₁₃ 14 14 1.02

Key Observations :

  • Prop-1-ene reacts ~5× faster with ozone than ethene due to its electron-donating methyl group, which stabilizes the ozonide intermediate .
  • Substituted alkenes (e.g., methacrylates) exhibit higher reactivity than unsubstituted ethene.

Polymerization Behavior

Polymer Blend Tensile Strength (MPa) Elongation (%) Applications
Poly(prop-1-ene)//PMMA 0.84–2.6 0.034–0.038 Biomedical materials
Poly(prop-1-ene)//Polystyrene 0.21–0.25 0.005–0.0309 Packaging, insulation
Polyethylene (Ethene-based) 15–30 500–1000 Containers, pipes

Key Observations :

  • Prop-1-ene-based polymers (e.g., polypropylene) exhibit lower tensile strength but higher rigidity compared to polyethylene .
  • Copolymers of ethene and prop-1-ene (e.g., ethylene-propylene rubber) combine flexibility and chemical resistance for automotive and construction uses .

Environmental Impact

  • Atmospheric Concentrations: Ethene is a major non-methane VOC, with higher ambient levels (0.1–1.5 ppb) than prop-1-ene in urban areas due to emissions from combustion and industrial processes .
  • Ozone Formation: Prop-1-ene’s higher ozonolysis rate (k = 9.9–14 × 10¹⁸ cm³ molecule⁻¹ s⁻¹) makes it a more potent contributor to tropospheric ozone formation than ethene (k = 2.1–2.2 × 10¹⁸ cm³ molecule⁻¹ s⁻¹) .

Functionalized Derivatives

Compound Structure Application
3-(Allylsulfinyl)prop-1-ene CH₂=CHCH₂S(O)CH₂CH=CH₂ Precursor for sulfoxide-based ligands
Diallyl sulfide (C₆H₁₀S) (CH₂=CHCH₂)₂S Flavoring agent, antimicrobial uses
Perfluoroisobutylene (C₄F₈) CF₃C(F)=CF₂ Chemical warfare agent synthesis

Key Observations :

  • Sulfur-containing prop-1-ene derivatives (e.g., diallyl sulfide) are critical in food chemistry and catalysis .
  • Fluorinated derivatives like perfluoroisobutylene highlight the versatility of prop-1-ene in synthesizing highly stable, toxic compounds .

Biological Activity

Ethene;prop-1-ene, commonly known as propylene, is a colorless gas with the molecular formula C₃H₆. It is primarily produced through petroleum refining and natural gas processing. This compound has garnered significant attention due to its various biological activities and applications in polymer chemistry, particularly in the formation of copolymers that exhibit enhanced properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is classified as an unsaturated hydrocarbon, characterized by a double bond between the first two carbon atoms. This structure contributes to its reactivity typical of alkenes, making it suitable for various chemical reactions, including polymerization processes.

Polymerization Mechanism

The copolymerization of ethylene and propylene can be catalyzed by various systems, such as the MgCl₂/TiCl₄ catalyst system activated with aluminum alkyls. This process results in polymers with significant regioselectivity and controlled molecular weights, which are crucial for tailoring material properties for specific applications. The kinetics of this polymerization indicate that ethylene generally exhibits higher chain propagation rates compared to propylene, influencing the final characteristics of the copolymer.

Biological Activity

While this compound itself does not participate directly in biological pathways, its derivatives demonstrate notable biological activities. For instance:

  • Propylene Glycol : A derivative commonly used in pharmaceuticals and food products due to its low toxicity and solvent properties. It serves as a humectant and stabilizer in various formulations.
  • Impact on Polymer Properties : Increasing ethylene concentration in copolymers enhances impact strength while reducing molar mass and crystallinity, which can affect the biological compatibility of materials used in medical applications.

1. Polypropylene Applications

A study highlighted the use of this compound copolymers in automotive components where enhanced impact resistance is critical. When blended with isotactic polypropylene (iPP), these materials exhibited superior performance compared to standard iPP formulations.

2. Environmental Impact Assessment

Research assessing emissions from midlatitude forests revealed that ethene and propene are significant volatile organic compounds (VOCs). The average emissions during summer were quantified, indicating their potential role in atmospheric chemistry and ecological interactions .

Research Findings

A comprehensive evaluation of catalysts used for the metathesis of ethene and propylene has shown varying selectivities and conversion rates. Notably, nickel ion-loaded mesoporous silica achieved a conversion rate of 68% with a propylene selectivity of 48% under specific conditions (673 K and atmospheric pressure) . These findings underscore the efficiency of catalytic processes involving this compound.

Applications Across Industries

The versatility of this compound extends across multiple sectors:

  • Packaging : Utilized for creating flexible packaging materials with enhanced durability.
  • Automotive : Incorporated into components requiring high impact resistance.
  • Textiles : Used in producing fibers that exhibit improved strength and elasticity.
  • Construction : Applied in creating materials that withstand environmental stressors.

Properties

IUPAC Name

ethene;prop-1-ene
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InChI

InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2
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InChI Key

HQQADJVZYDDRJT-UHFFFAOYSA-N
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Canonical SMILES

CC=C.C=C
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Molecular Formula

C5H10
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Related CAS

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DSSTOX Substance ID

DTXSID00905844
Record name Ethene--prop-1-ene (1/1)
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Molecular Weight

70.13 g/mol
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Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid, White wax-like powder; [Honeywell MSDS]
Record name 1-Propene, polymer with ethene
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Record name Ethylene propylene copolymer
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CAS No.

9010-79-1, 68891-61-2, 100919-53-7
Record name Ethene, polymer with 1-propene
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Record name 1-Propene, polymer with ethene, oxidized
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Record name Ethene--prop-1-ene (1/1)
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Synthesis routes and methods

Procedure details

The first fractionator of unit 2, as noted before, is charged with 16,696 kg/hr of ethylene and 3,095 kg/hr of propylene from unit 4 and an ethylene/propylene recycle stream amounting to 3,350 kg/hr of ethylene and 9,675 kg/hr of propylene obtained from the effluent of the disproportionation reactor of unit 2. After separation, one stream consisting of 18,720 kg/hr of ethylene and 280 kg/hr of propylene is passed to cleavage unit 4. The bottoms, amounting to 1,326 kg/hr of ethylene and 12,490 kg/hr of propylene are combined with 3,510 kg/hr of propylene obtained from an exterior source such as a refinery stream and the combined stream is passed to the disproportionation reactor of unit 2. The effluent from the reactor, comprising 3,350 kg/hr of ethylene, 9,675 kg/hr of propylene, 4,175 kg/hr of butenes and 126 kg/hr of C5+ entrained in the ethylene/propylene stream from the first separation zone is passed to the second fractionator of unit 2. The separated ethylene/propylene stream is recycled to the first fractionator of unit 2. The butenes and the C5+ gasoline bottom product are combined with the butenes and isobutane obtained as a product of unit 4 and the combined stream is sent to alkylation zone 10.
Quantity
0 (± 1) mol
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethene;prop-1-ene
Ethene;prop-1-ene
Ethene;prop-1-ene
Ethene;prop-1-ene
Ethene;prop-1-ene
Ethene;prop-1-ene

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